4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine
Overview
Description
4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine is a chemical compound that features a morpholine ring substituted with a methylsulfonyl and a nitrophenyl group
Preparation Methods
The synthesis of 4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine typically involves the reaction of morpholine with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-[4-(Methylsulfonyl)-3-aminophenyl]morpholine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The methylsulfonyl group may also play a role in modulating the compound’s activity by influencing its chemical reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine include:
4-[4-(Methylsulfonyl)phenyl]morpholine: Lacks the nitro group, which may result in different chemical and biological properties.
4-[4-(Methylsulfonyl)-3-aminophenyl]morpholine: Formed by the reduction of the nitro group, this compound may have enhanced biological activity due to the presence of the amino group.
4-[4-(Methylsulfonyl)-3-chlorophenyl]morpholine: The chloro group can undergo different substitution reactions compared to the nitro group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-(4-methylsulfonyl-3-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-19(16,17)11-3-2-9(8-10(11)13(14)15)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVHCVZONDAYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.